

4-Bromo-3-nitroanisole: A Versatile Building Block in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	4-Bromo-3-nitroanisole	
Cat. No.:	B1265812	Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-nitroanisole is a highly functionalized aromatic compound that serves as a key building block in the synthesis of a wide range of complex organic molecules. Its unique substitution pattern, featuring a bromine atom, a nitro group, and a methoxy group on a benzene ring, provides multiple reactive sites for strategic chemical modifications. This versatility makes it an invaluable intermediate in the pharmaceutical and agrochemical industries, particularly in the development of kinase inhibitors, antitumor agents, and other bioactive compounds.[1] The bromine atom is amenable to various palladium-catalyzed crosscoupling reactions, while the nitro group can be readily reduced to an amine, opening pathways for further derivatization.

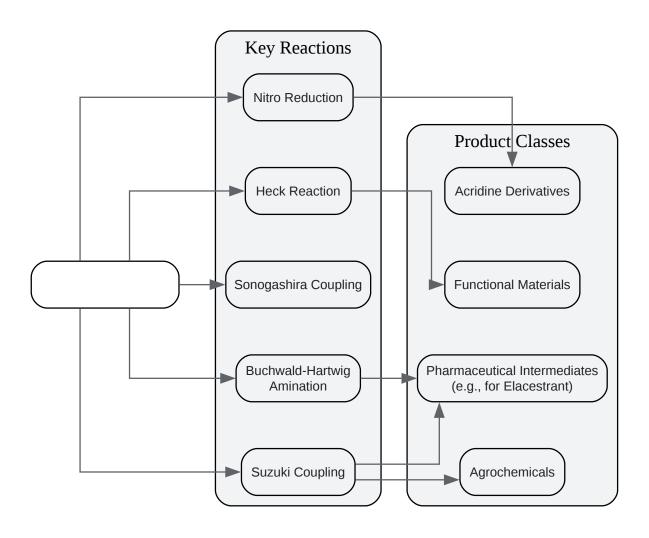
Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of **4-Bromo-3-nitroanisole** is provided below for easy reference.

Property	Value	Reference
CAS Number	5344-78-5	
Molecular Formula	C7H6BrNO3	[2]
Molecular Weight	232.03 g/mol	[2]
Appearance	Yellow to orange crystalline powder	[1]
Melting Point	32-34 °C	
Boiling Point	153-154 °C at 13 mmHg	
Solubility	Sparingly soluble in water; soluble in ethanol, acetone, and dimethylformamide.	[1]
¹H NMR (CDCl₃)	δ (ppm): 7.78 (d, J=2.4 Hz, 1H), 7.55 (d, J=8.8 Hz, 1H), 7.10 (dd, J=8.8, 2.4 Hz, 1H), 3.93 (s, 3H)	
¹³ C NMR (CDCl ₃)	δ (ppm): 156.0, 149.8, 134.1, 126.9, 113.2, 111.9, 56.7	_
IR (KBr, cm ⁻¹)	v: 3100, 2950, 1580, 1520 (NO ₂), 1340 (NO ₂), 1270 (C- O), 1020 (C-O), 880, 810, 680	
Mass Spectrum (EI)	m/z: 231/233 (M+), 201/203, 186/188, 156/158, 121, 107, 92, 76	[2]

Key Applications in Organic Synthesis

4-Bromo-3-nitroanisole is a versatile precursor for the synthesis of various high-value organic compounds. Its strategic importance lies in its ability to undergo a variety of chemical transformations, including but not limited to:



- Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent serves as an excellent handle for Suzuki, Buchwald-Hartwig, Sonogashira, and Heck couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
- Nucleophilic Aromatic Substitution: The nitro group activates the aromatic ring for nucleophilic substitution reactions.
- Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, which can then be further functionalized, for example, through diazotization or acylation.

These reactions have been instrumental in the synthesis of key pharmaceutical intermediates. For instance, **4-Bromo-3-nitroanisole** is a crucial starting material for the synthesis of Elacestrant, a selective estrogen receptor degrader (SERD) used in the treatment of breast cancer.[3] It is also employed in the synthesis of acridine derivatives with potential antitumor and antimicrobial activities.[4]

Click to download full resolution via product page

Caption: Key synthetic applications of 4-Bromo-3-nitroanisole.

Experimental Protocols

The following are generalized protocols for common cross-coupling reactions involving **4-Bromo-3-nitroanisole**. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

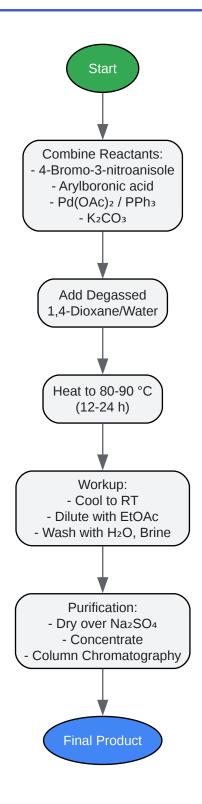
Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of **4-Bromo-3-nitroanisole** with an arylboronic acid.

Materials:

- 4-Bromo-3-nitroanisole
- Arylboronic acid (1.2 equivalents)
- Palladium(II) acetate (Pd(OAc)₂; 0.02 equivalents)
- Triphenylphosphine (PPh₃; 0.08 equivalents)
- Potassium carbonate (K₂CO₃; 3.0 equivalents)
- 1,4-Dioxane
- Water (degassed)

Procedure:


- To a flame-dried Schlenk flask under an argon atmosphere, add **4-Bromo-3-nitroanisole** (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.08 mmol).
- Add K₂CO₃ (3.0 mmol).
- Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).
- Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, or until TLC/GC-MS analysis
 indicates complete consumption of the starting material.
- Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.

Entry	Arylboronic Acid	Product	Yield (%)
1	Phenylboronic acid	4-Phenyl-3- nitroanisole	85-95
2	4- Methoxyphenylboronic acid	4-(4- Methoxyphenyl)-3- nitroanisole	80-90
3	3-Pyridinylboronic acid	4-(3-Pyridinyl)-3- nitroanisole	70-85

Note: Yields are representative and may vary based on specific reaction conditions and the nature of the boronic acid.

Click to download full resolution via product page

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

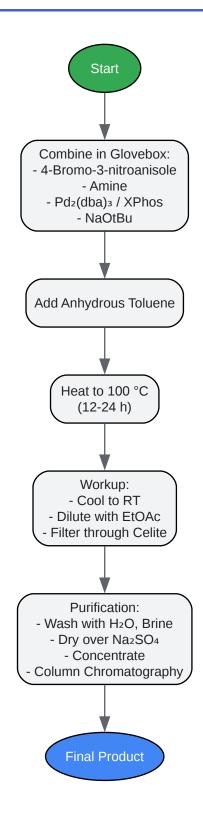
This protocol outlines a general procedure for the palladium-catalyzed amination of **4-Bromo-3-nitroanisole**.

Materials:

- 4-Bromo-3-nitroanisole
- Amine (1.2 equivalents)
- Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3; 0.01 equivalents)
- 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos; 0.04 equivalents)
- Sodium tert-butoxide (NaOtBu; 1.4 equivalents)
- Toluene (anhydrous)

Procedure:

- In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol) and XPhos (0.04 mmol) to a Schlenk tube.
- Add NaOtBu (1.4 mmol).
- Add 4-Bromo-3-nitroanisole (1.0 mmol) and the amine (1.2 mmol).
- Add anhydrous toluene (5 mL).
- Seal the tube and heat the mixture to 100 °C for 12-24 hours, monitoring by TLC or LC-MS.
- Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
- · Wash the filtrate with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purify the residue by flash column chromatography.


Methodological & Application

Check Availability & Pricing

Entry	Amine	Product	Yield (%)
1	Morpholine	4-(Morpholino)-3- nitroanisole	80-90
2	Aniline	N-Phenyl-4-methoxy- 2-nitroaniline	75-85
3	Benzylamine	N-Benzyl-4-methoxy- 2-nitroaniline	70-80

Note: Yields are representative and may vary based on specific reaction conditions and the nature of the amine.

Click to download full resolution via product page

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Conclusion

4-Bromo-3-nitroanisole is a valuable and versatile building block in modern organic synthesis. Its ability to participate in a wide array of chemical transformations, particularly palladium-catalyzed cross-coupling reactions, makes it an essential intermediate for the synthesis of complex molecules with important biological activities. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this important synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. mdpi.com [mdpi.com]
- 2. 4-Bromo-3-nitroanisole | C7H6BrNO3 | CID 79288 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [4-Bromo-3-nitroanisole: A Versatile Building Block in Organic Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1265812#4-bromo-3-nitroanisole-as-a-building-block-in-organic-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com